molecular formula C16H22BrNO2 B13897566 tert-butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate

tert-butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate

Cat. No.: B13897566
M. Wt: 340.25 g/mol
InChI Key: HYYIVXFEEWOWBJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a dihydroisoquinoline core. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate typically involves multiple steps

    Synthesis of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the isoquinoline core. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).

    Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the isoquinoline with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the isoquinoline core can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

tert-Butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of isoquinoline derivatives in biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-methylisoquinoline-2(1H)-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    tert-Butyl 6-(chloromethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and biological activity.

    tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological interactions.

Uniqueness

tert-Butyl 6-(bromomethyl)-3,4-dihydro-5-methylisoquinoline-2(1H)-carboxylate is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl 6-(bromomethyl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H22BrNO2/c1-11-12(9-17)5-6-13-10-18(8-7-14(11)13)15(19)20-16(2,3)4/h5-6H,7-10H2,1-4H3

InChI Key

HYYIVXFEEWOWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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